7-(Aminomethyl)quinolin-8-ol dihydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for a similar compound, 5-(aminomethyl)-8-quinolinol dihydrochloride, is 1S/C10H10N2O.2ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;;/h1-5,13H,6,11H2;2*1H . This provides a basis for understanding the molecular structure of 7-(Aminomethyl)quinolin-8-ol dihydrochloride.Scientific Research Applications
Applications in Corrosion Inhibition
Quinoline derivatives, including 7-(Aminomethyl)quinolin-8-ol dihydrochloride, have demonstrated effectiveness as corrosion inhibitors. These compounds exhibit high electron density, allowing them to adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding. This property makes them particularly suitable for anticorrosive applications (Verma, Quraishi, & Ebenso, 2020).
Role in Therapeutic Development
Quinoline derivatives have been recognized for their therapeutic potential. They are part of a versatile bicyclic heterocyclic scaffold associated with the treatment of various ailments, notably cancer and malaria. Many quinoline derivatives also exhibit a broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities. The clinical success of certain compounds with a quinoline nucleus has driven the development of newer chemotherapeutic agents based on this structure (Hussaini, 2016).
Bioactivity and Drug Design
Quinoline and its derivatives, including 7-(Aminomethyl)quinolin-8-ol dihydrochloride, are crucial in drug design due to their extensive bioactivity. Recent advancements have highlighted the significant efficacies of quinoline motifs for future drug development. These derivatives have been harnessed for their medicinal potential, addressing a spectrum of human health issues. This has opened new windows of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development (Ajani, Iyaye, & Ademosun, 2022).
Anticancer and Antimalarial Properties
Quinoline and quinazoline alkaloids, including derivatives of 7-(Aminomethyl)quinolin-8-ol dihydrochloride, have been extensively studied for their significant bioactivities. Compounds like quinine and camptothecin, belonging to the quinoline alkaloid class, have opened new arenas in antimalarial and anticancer drug development. Over 200 molecules from these classes, featuring a range of bioactivities including antitumor, antimalarial, antibacterial, and antifungal properties, have been reviewed, providing insights into the discovery of new drugs from naturally occurring quinoline and quinazoline alkaloids (Shang et al., 2018).
properties
IUPAC Name |
7-(aminomethyl)quinolin-8-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-8-4-3-7-2-1-5-12-9(7)10(8)13;;/h1-5,13H,6,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAOQHCWEXAHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)CN)O)N=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Aminomethyl)quinolin-8-ol dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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